

Foreword: Deconstructing the Fluorinated Scaffold

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Compound of Interest

Compound Name: *5,5,5-trifluoropentanoic Acid*

Cat. No.: *B031815*

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In the landscape of modern chemical research, particularly within drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl group (-CF₃), with its profound electronic and steric properties, offers a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth examination of **5,5,5-Trifluoropentanoic Acid** (TFPA), a molecule that, while structurally straightforward, serves as an exemplary case study in the analysis of fluorinated aliphatic chains. Our objective is to move beyond a mere recitation of data, instead providing a causal narrative that explains why the molecule behaves as it does and how its structure is comprehensively elucidated. This document is intended for the practicing researcher and drug development professional, for whom a deep, mechanistic understanding is paramount.

Core Molecular Architecture and Physicochemical Profile

5,5,5-Trifluoropentanoic acid, registered under CAS Number 407-62-5, is a five-carbon carboxylic acid terminally substituted with a trifluoromethyl group.^{[1][2]} Its structure presents a fascinating dichotomy: a flexible, aliphatic hydrocarbon chain juxtaposed with the potent inductive effect of the CF₃ group, all terminating in a polar, protic carboxylic acid functionality.

Geometric and Electronic Structure

The molecule's backbone consists of sp^3 -hybridized carbons (C2, C3, C4) affording significant conformational flexibility through rotation around the C-C single bonds. The carboxyl carbon (C1) is sp^2 -hybridized, imparting a planar geometry to the -COOH group.

The defining feature of TFPA is the terminal trifluoromethyl group. Fluorine's extreme electronegativity creates a strong dipole moment, pulling electron density away from the rest of the carbon chain. This powerful electron-withdrawing inductive effect (-I effect) has several critical consequences:

- **Increased Acidity:** The inductive effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge. This makes the carboxylic acid proton more acidic than in its non-fluorinated counterpart, pentanoic acid. The pK_a of TFPA is approximately 4.50, reflecting this enhanced acidity.[1][3]
- **Altered Reactivity:** The electron-poor nature of the carbon chain influences its interaction with biological targets and its susceptibility to certain chemical transformations.

While precise, experimentally determined bond lengths and angles for TFPA are not readily available in public literature, they can be reliably predicted using computational methods like Density Functional Theory (DFT). For reference, typical bond lengths are approximately 1.54 Å for C-C, 1.34 Å for C-F, 1.20 Å for C=O, and 1.35 Å for C-O.[4][5]

Physicochemical Properties

A summary of key quantitative data provides a snapshot of the molecule's physical identity. These properties are crucial for designing experimental conditions for synthesis, purification, and application.

Property	Value	Source(s)
CAS Number	407-62-5	[1] [2]
Molecular Formula	C ₅ H ₇ F ₃ O ₂	[2] [3]
Molecular Weight	156.10 g/mol	[2]
Appearance	Liquid	[6]
Melting Point	30-31°C	[1]
Boiling Point	94-95°C at 15 mmHg	[1]
Density	1.293 g/cm ³	[1]
pKa	4.50 (at 25°C)	[1] [3]
Refractive Index	1.363-1.365	[1]
Rotatable Bonds	3	[3]

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes to TFPA can be envisioned, a robust and common strategy in organic synthesis involves the oxidation of the corresponding primary alcohol, 5,5,5-trifluoropentan-1-ol. This method is reliable and provides high yields of the desired carboxylic acid.

Experimental Protocol: Jones Oxidation

This protocol describes a laboratory-scale synthesis using Jones reagent (chromium trioxide in sulfuric acid), a powerful oxidizing agent.

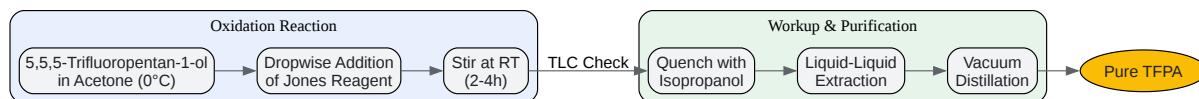
Causality Statement: The choice of Jones oxidation is deliberate. It is a non-selective, strong oxidizing agent capable of converting primary alcohols directly to carboxylic acids in a single step with high efficiency. The acidic conditions are compatible with the product structure, and the reagent is cost-effective for small to medium-scale synthesis. A significant color change from orange/red (Cr⁶⁺) to green (Cr³⁺) provides an immediate visual indicator of reaction progress.

Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5,5,5-trifluoropentan-1-ol (1.0 eq) in acetone (cooled to 0°C in an ice bath).
- Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO_3) in concentrated sulfuric acid, followed by slow dilution with water.
- Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, ensuring the internal temperature does not exceed 10°C. A precipitate will form, and the solution will turn from orange to a murky green.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.
- Workup: Quench the reaction by adding isopropanol until the solution remains green. Remove the acetone under reduced pressure. Add water to the residue and perform liquid-liquid extraction with diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure **5,5,5-trifluoropentanoic acid**.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is depicted below.



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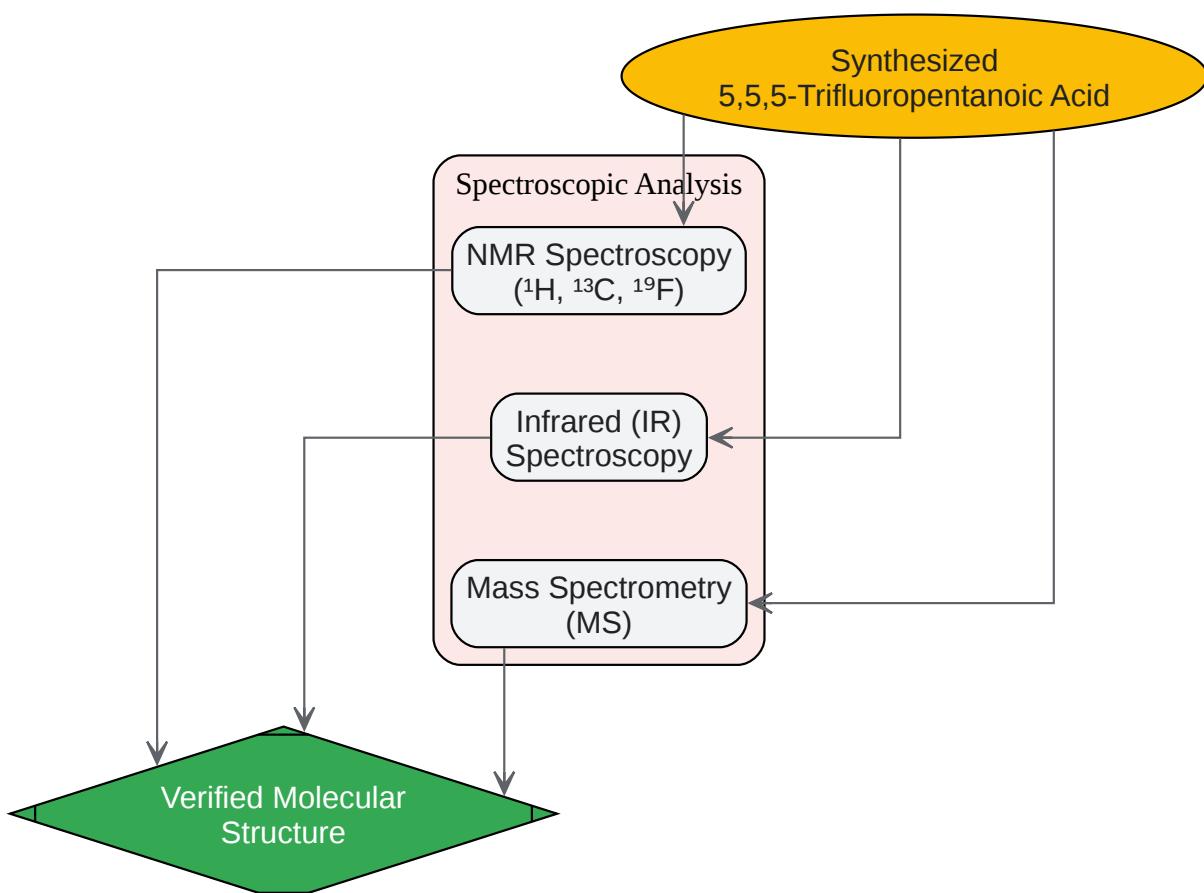
Caption: Workflow for the synthesis of TFPA via Jones oxidation.

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the molecular structure of the synthesized product is a non-negotiable step that relies on a suite of complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Characterization Workflow Diagram

The overall process for structural verification is outlined in the following diagram.



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Caption: Integrated workflow for the structural elucidation of TFPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For TFPA (CF3-C'Hz-C"Hz-C'''Hz-COOH), we predict three distinct signals for the methylene (CH2) groups.
 - -C'''H₂- (alpha to COOH): Expected around δ 2.4-2.6 ppm. This signal will be a triplet due to coupling with the adjacent -C"Hz- group. It is deshielded by the neighboring carbonyl group.
 - -C"Hz- (beta to COOH): Expected around δ 1.9-2.1 ppm. This signal will be a pentet (or multiplet) due to coupling with protons on both adjacent carbons.
 - -C'Hz- (gamma to COOH): Expected around δ 2.2-2.4 ppm. This signal will appear as a triplet of quartets. It couples with the adjacent -C"Hz- group (triplet) and also shows long-range coupling to the three fluorine atoms (quartet, J_{HF}). This deshielding is caused by the powerful inductive effect of the CF3 group.[7]
 - -COOH: A broad singlet, typically appearing far downfield (δ 10-12 ppm), which is exchangeable with D2O.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[8]
 - C=O (C1): Expected in the δ 175-180 ppm region, characteristic of a carboxylic acid.[9]
 - -CH₂- (C2, C3, C4): These sp³ carbons will appear in the δ 20-40 ppm range. The carbon alpha to the carbonyl (C2) will be the most downfield of the three.
 - -CF₃ (C5): Expected around δ 120-130 ppm. The signal will be split into a quartet due to one-bond coupling with the three fluorine atoms ($^1J_{CF}$).

- ^{19}F NMR Spectroscopy: This is essential for confirming the presence and environment of the fluorine atoms.
 - A single signal is expected for the three equivalent fluorine atoms of the CF_3 group.[10] Its chemical shift would likely be in the range of -60 to -70 ppm relative to CFCl_3 .[11][12] This signal should appear as a triplet due to coupling with the two protons on the adjacent carbon ($^3\text{J}_{\text{FH}}$).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[13]

Wavenumber (cm^{-1})	Bond Vibration	Functional Group	Expected Appearance
3300 - 2500	O-H stretch	Carboxylic Acid	Very broad, strong
3000 - 2850	C-H stretch	Alkane (CH_2)	Medium, sharp
1725 - 1700	C=O stretch	Carboxylic Acid	Strong, sharp
1300 - 1100	C-F stretch	Trifluoromethyl	Strong, sharp
1320 - 1000	C-O stretch	Carboxylic Acid	Medium

The presence of a very broad "tongue" from $2500\text{-}3300\text{ cm}^{-1}$ and a strong, sharp "sword" around 1710 cm^{-1} are definitive indicators of a carboxylic acid functional group.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which helps piece together its structure. Using electron impact (EI) ionization, we would expect:

- Molecular Ion ($\text{M}^{+\bullet}$): A peak at $\text{m/z} = 156$, corresponding to the molecular weight of the compound.[2]
- Key Fragment Ions: Carboxylic acids often undergo characteristic fragmentation.[17]

- $[M - OH]^+$: A peak at $m/z = 139$, corresponding to the loss of a hydroxyl radical.
- $[M - COOH]^+$: A peak at $m/z = 111$, corresponding to the loss of the entire carboxyl group.
- Alpha-cleavage: Fragmentation of the C-C bonds along the alkyl chain, leading to a series of smaller fragment ions.[18]

Applications in Advanced Research

The unique molecular structure of **5,5,5-trifluoropentanoic acid** makes it a valuable tool in several research domains.

- Metabolic Labeling and Cell Surface Engineering: TFPA can be utilized in the fluorination of mammalian cell surfaces.[1] The pentanoic acid structure can be recognized by cellular biosynthetic pathways, allowing the trifluoromethyl group to be incorporated as a bio-orthogonal "tag" onto cell-surface glycans. This fluorine tag can then be detected by ^{19}F NMR or used for specific chemical ligations, enabling advanced cell imaging and tracking studies.
- Coordination Chemistry: The carboxylate group serves as a ligand for metal ions. TFPA has been used to prepare paddlewheel copper(II) complexes. The fluorinated alkyl chain influences the electronic properties and solubility of these metal-organic frameworks, which have applications in catalysis and materials science.[1]

Conclusion

The molecular structure of **5,5,5-trifluoropentanoic acid** is a compelling example of how a single functional group—the trifluoromethyl moiety—can profoundly influence the physical and chemical properties of an entire molecule. Its analysis requires a multi-pronged approach, integrating NMR, IR, and MS to build a complete and validated structural picture. A thorough understanding of its synthesis and spectroscopic fingerprint, as detailed in this guide, empowers researchers to confidently employ this versatile fluorinated building block in the development of next-generation pharmaceuticals, chemical probes, and advanced materials.

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